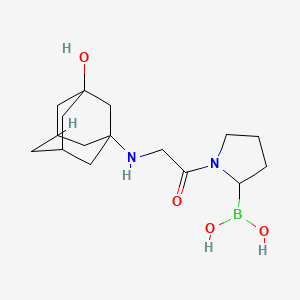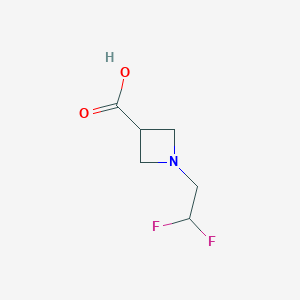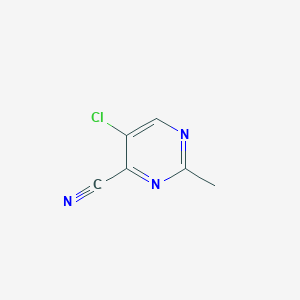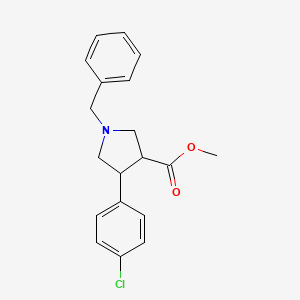![molecular formula C11H21NO3 B12279899 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a 1,4-dioxaspiro[4.5]decan ring system attached to an amino-propan-2-ol moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with an appropriate amine and a propanol derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions may require the use of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced alcohols and amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-ol: A precursor in the synthesis of the target compound, used in pharmaceutical synthesis.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with different functional groups, used in biochemical research.
2,8-Diazaspiro[4.5]decan-1-one: A compound with similar spirocyclic structure but different functional groups, investigated as a selective inhibitor in biological studies.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO3/c1-9(13)8-12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3 |
Clé InChI |
HCXXAQUZQRWCGM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CCC2(CC1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)


![2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride](/img/structure/B12279841.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)

![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)

![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)



